molecular formula C27H28N4O4S B2934125 4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-29-5

4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

Cat. No. B2934125
CAS RN: 451465-29-5
M. Wt: 504.61
InChI Key: LTVIMLOTFCUZMY-UHFFFAOYSA-N
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Description

4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has been conducted on the synthesis and chemical transformations of compounds structurally related to quinazolinones and furan derivatives. For instance, studies have explored the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling, showcasing methods to introduce functional groups into the furan ring, which is a structural component similar to the furan moiety in the compound of interest (Ennis & Gilchrist, 1990). Additionally, research on the synthesis and transformations of quinazolinone derivatives, including those with sulfanyl substituents, highlights the versatility and reactivity of these frameworks for generating bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).

Biological Activity

Quinazolinone derivatives have been extensively studied for their potential antimicrobial activities. For example, new quinazolines synthesized for antimicrobial testing showed promise against various bacterial and fungal strains, suggesting that modifications on the quinazolinone core can enhance biological activity (Desai, Shihora, & Moradia, 2007). Another area of interest is the investigation of quinazolinone analogues for antitumor activity. The design and synthesis of novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor potential, indicating the therapeutic relevance of quinazolinone modifications (Al-Suwaidan et al., 2016).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies, such as FT-IR, FT-Raman, and molecular docking analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, provide insights into the interaction mechanisms and potential biological targets of quinazolinone derivatives. These studies help in understanding how structural features of quinazolinones influence their binding affinity and biological activities, paving the way for rational drug design (El-Azab et al., 2016).

properties

IUPAC Name

4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-2-19-11-13-20(14-12-19)29-25(33)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-10-24(32)28-17-21-7-6-16-35-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVIMLOTFCUZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

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